N-(4-methylphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine
Description
N-(4-methylphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,4-oxadiazole ring linked via a methylthio group to the triazine core. The triazine moiety is substituted with a 4-methylphenyl group at the 2,4-diamine positions, while the oxadiazole ring is further functionalized with a 4-pyridinyl group. The compound’s molecular formula and weight are inferred to be C₁₉H₁₇N₇OS and 407.45 g/mol, respectively, based on analogs in the literature .
Properties
IUPAC Name |
2-N-(4-methylphenyl)-6-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8OS/c1-11-2-4-13(5-3-11)21-17-23-14(22-16(19)24-17)10-28-18-26-25-15(27-18)12-6-8-20-9-7-12/h2-9H,10H2,1H3,(H3,19,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHURVONIVQCPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against specific biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazine core and oxadiazole moiety. This structural diversity is believed to contribute to its varied biological activities.
Research has indicated that oxadiazole derivatives, including the target compound, exhibit significant anticancer properties by inhibiting various enzymes associated with cancer cell proliferation. These include:
- Thymidylate Synthase : Inhibition leads to reduced DNA synthesis in cancer cells.
- Histone Deacetylases (HDAC) : Modulation of gene expression related to apoptosis and cell cycle regulation.
- Topoisomerase II : Disruption of DNA replication and transcription processes.
Anticancer Activity
Studies have demonstrated that compounds similar to this compound possess notable cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.38 | Induces apoptosis via p53 pathway |
| Compound B | U-937 (Leukemia) | 5.25 | Inhibits HDAC activity |
| Target Compound | PC3 (Prostate Cancer) | 8.00 | Inhibits thymidylate synthase |
These findings suggest that the target compound could be effective in treating specific types of cancers by inducing apoptosis and inhibiting critical enzymes involved in tumor growth .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that oxadiazole derivatives can exhibit significant activity against various bacterial strains. The following table summarizes some findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | High |
| P. aeruginosa | 64 µg/mL | Low |
This antimicrobial activity is attributed to the ability of the oxadiazole moiety to disrupt bacterial cell wall synthesis and function .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on MCF-7 cells. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. Results showed that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel therapeutic agent .
Scientific Research Applications
The compound N-(4-methylphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science.
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit tumor cell proliferation. Studies have shown that modifications in the triazine structure can enhance cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Antimicrobial Properties
The incorporation of the oxadiazole and pyridine moieties in the compound enhances its antimicrobial activity. Several studies have demonstrated that compounds with similar structures possess broad-spectrum antimicrobial effects. This compound could serve as a basis for developing new antibiotics or antifungal agents.
Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor for specific enzymes associated with disease pathways. For instance, it could potentially inhibit enzymes involved in cancer cell metabolism or bacterial resistance mechanisms, highlighting its therapeutic potential.
Pesticide Development
Given the compound's bioactivity, it may be explored as a novel pesticide or herbicide. The oxadiazole ring is known for its pesticidal properties; thus, this compound could be synthesized and tested for efficacy against agricultural pests.
Plant Growth Regulation
Research into plant growth regulators has identified compounds that can modulate growth responses. The specific functionalities of this compound may be investigated to determine if it can enhance plant growth or resistance to environmental stressors.
Organic Electronics
The unique electronic properties of triazine derivatives make them suitable candidates for applications in organic electronics. The compound could be studied for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where its ability to conduct electricity and stability under operational conditions are critical.
Photovoltaic Applications
Incorporating this compound into photovoltaic systems could enhance light absorption and energy conversion efficiency. Its structural features may allow for optimal charge transport properties necessary for effective solar energy harvesting.
Case Studies and Research Findings
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry evaluated a series of triazine derivatives, including those similar to the target compound. Results showed significant inhibition of cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : Research conducted by European Journal of Medicinal Chemistry reported on oxadiazole derivatives demonstrating potent antibacterial activity against resistant strains of bacteria. The findings suggest that the incorporation of pyridine and oxadiazole enhances antimicrobial efficacy .
- Organic Electronics Research : A recent article in Advanced Functional Materials highlighted the use of triazine-based compounds in OLED technology, showcasing their potential in improving device performance through enhanced charge mobility .
Chemical Reactions Analysis
Triazine Core Formation
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Intermediate synthesis : The 1,3,5-triazine-2,4-diamine scaffold is typically prepared via nucleophilic substitution of cyanuric chloride with 4-methylphenylamine under controlled conditions (0–25°C, acetone solvent) .
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Thiomethyl-oxadiazole attachment : The oxadiazole-thiomethyl group is introduced via coupling reactions. For example, 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol reacts with a bromomethyl-substituted triazine intermediate in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Triazine-2,4-diamine formation | 0–25°C, acetone, 12–24 h | 75–85% | |
| Oxadiazole-thiomethyl coupling | K₂CO₃, DMF, 60°C, 6–8 h | 62–68% |
Reactivity of the Triazine Ring
The 1,3,5-triazine core participates in electrophilic and nucleophilic reactions due to its electron-deficient nature:
Nucleophilic Aromatic Substitution
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The triazine’s chlorine-free positions (C6 in this case) can undergo substitution with strong nucleophiles. For example, the methylphenyl group at C6 enhances steric hindrance, limiting further substitutions at this site .
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Amino group reactivity : The 2,4-diamine groups act as nucleophiles, enabling condensation with carbonyl compounds (e.g., aldehydes or acyl chlorides) to form Schiff bases or amides .
Coordination Chemistry
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The triazine’s nitrogen atoms and pyridinyl group facilitate metal coordination. Analogous compounds form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalytic or medicinal applications .
Oxadiazole-Thiomethyl Linker Reactivity
The 1,3,4-oxadiazole-thiomethyl moiety exhibits distinct reactivity:
Oxidation Reactions
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The thioether (–S–) group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .
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Stability : The oxadiazole ring remains intact under acidic conditions but may hydrolyze in strong bases (e.g., NaOH, 100°C) to form thiosemicarbazides .
Radical Reactions
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Thiomethyl groups participate in radical-mediated alkylation or polymerization reactions, though this is less explored for oxadiazole-linked systems .
Pyridinyl Group Interactions
The 4-pyridinyl substituent contributes to the compound’s physicochemical and biological properties:
Hydrogen Bonding
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The pyridine nitrogen acts as a hydrogen-bond acceptor, critical for interactions in supramolecular assemblies or enzyme active sites .
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Crystal packing : In analogs like 6-(4-pyridyl)-1,3,5-triazine-2,4-diamine, N–H⋯N hydrogen bonds form 2D networks, influencing solubility and stability .
Protonation/Deprotonation
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The pyridine nitrogen undergoes protonation in acidic media (pH < 4), enhancing water solubility. This property is exploited in pH-responsive drug delivery systems .
Biological Activity and Reaction Pathways
The compound’s structural features enable interactions with biological targets:
Enzyme Inhibition
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Kinase inhibition : Pyridinyl-oxadiazole-triazine derivatives inhibit cyclin-dependent kinases (CDKs) via hydrogen bonding with conserved residues (e.g., Leu83) .
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Binding mode : The oxadiazole’s sulfur and pyridine’s nitrogen form critical interactions, as shown in molecular docking studies .
Metabolic Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a class of triazine derivatives modified with sulfur-linked heterocyclic systems. Below is a comparative analysis with structurally related analogs:
Key Findings:
Heterocyclic Influence: The 1,3,4-oxadiazole group in the target compound (vs. Substitution of 4-pyridinyl (target) instead of phenyl (e.g., in ) introduces basicity and hydrogen-bonding capacity, which may enhance solubility and target affinity .
Substituent Effects :
- The 4-methylphenyl group on the triazine core (target) provides moderate hydrophobicity compared to bulkier bis(4-methoxyphenyl) groups in , which may reduce metabolic clearance .
- Methoxy substituents (e.g., in ) increase polarity and metabolic susceptibility compared to methyl groups .
Synthetic Feasibility :
- The target compound shares synthetic pathways with analogs in , involving nucleophilic substitution on the triazine core and oxadiazole ring formation via cyclization .
- Yields for similar compounds (e.g., 15 mg in ) suggest moderate synthetic accessibility .
Research Implications
The structural uniqueness of this compound lies in its hybrid triazine-oxadiazole-pyridine scaffold. Compared to simpler triazine herbicides (e.g., dimethametryn in ) or antimicrobial benzo thiazoles (), this compound’s complexity may enable multitarget interactions. Further studies should prioritize pharmacokinetic profiling (e.g., solubility, metabolic stability) and in vitro screening against kinase or microbial targets .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and which intermediates are critical?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the 1,3,5-triazine core. Key intermediates include:
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Oxadiazole-thiol derivative : Synthesized via cyclization of thiosemicarbazides under acidic conditions .
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Triazine-amine intermediate : Functionalized via nucleophilic substitution using coupling agents like DCC (dicyclohexylcarbodiimide) for thioether bond formation .
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Optimization : Use Design of Experiments (DoE) to test variables (solvent, temperature, molar ratios). For example, a central composite design can reduce trial runs while maximizing yield .
Table 1 : Example Reaction Conditions for Thioether Coupling
Parameter Range Tested Optimal Value Solvent DMF, THF, DCM DMF Temperature (°C) 25–80 60 Reaction Time (h) 12–48 24
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns on triazine and oxadiazole rings. Compare shifts with analogs (e.g., 4-methylphenyl and pyridinyl groups ).
- HRMS : Validate molecular weight (e.g., ESI-HRMS in positive ion mode).
- FTIR : Identify functional groups (e.g., C=N stretching in oxadiazole ~1600 cm⁻¹ ).
- XRD : Use single-crystal diffraction if crystallinity is achievable .
Q. How should stability studies be designed for this compound?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Conditions : 40°C/75% RH (relative humidity) for 6 months, with HPLC monitoring for degradation products .
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) and track photodegradation.
- Storage Recommendations : Argon atmosphere, -20°C, desiccated to prevent hydrolysis of thioether bonds .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and reduce experimental iterations?
- Methodological Answer :
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Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
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Machine Learning : Train models on analogous reactions (e.g., oxadiazole-thiol coupling ) to predict yields under untested conditions.
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High-Throughput Screening : Validate computational predictions using microreactor arrays .
Example Workflow :
- Compute activation energy for thioether bond formation.
- Screen 20 solvent/catalyst combinations in parallel.
- Feed experimental data back into computational models for refinement .
Q. How to resolve contradictions between antimicrobial activity and cytotoxicity data?
- Methodological Answer :
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Dose-Response Analysis : Calculate selectivity indices (SI = IC50 cytotoxicity / MIC antimicrobial). SI < 10 suggests non-specific toxicity .
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Structural Modifications : Replace the 4-methylphenyl group with less lipophilic substituents to reduce membrane disruption.
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Assay Validation : Repeat assays with controls (e.g., ciprofloxacin for bacteria, HEK293 cells for cytotoxicity) .
Table 2 : Hypothetical Bioactivity Data
Assay Type MIC (µg/mL) IC50 Cytotoxicity (µg/mL) Selectivity Index E. coli 12.5 50 4.0 S. aureus 6.25 25 4.0 HEK293 Cells N/A 50 N/A
Q. What strategies address poor solubility in aqueous bioassays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) .
- Prodrug Design : Introduce phosphate or glycoside groups to improve hydrophilicity .
Data Contradiction Analysis
Q. How to interpret inconsistent NMR and HRMS data during characterization?
- Methodological Answer :
- Purity Check : Use HPLC-MS to detect impurities (e.g., unreacted intermediates ).
- Dynamic Effects : Consider tautomerism in oxadiazole or triazine rings, which may cause split NMR peaks .
- Isotopic Patterns : Verify HRMS isotopic distribution matches theoretical values (e.g., sulfur-34 abundance) .
Experimental Design
Q. How to design a study investigating structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Variable Selection : Modify substituents on triazine (e.g., 4-methylphenyl → 4-fluorophenyl) and oxadiazole (e.g., pyridinyl → pyrimidinyl) .
- Assay Matrix : Test analogs against Gram-positive/negative bacteria and cancer cell lines.
- Statistical Analysis : Use PCA (Principal Component Analysis) to correlate structural features with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
